2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound is systematically named 2-[cyclopropyl(ethyl)amino]acetic acid hydrochloride under IUPAC guidelines. This nomenclature reflects its core structure: a cyclopropyl-substituted ethylamino group attached to an acetic acid backbone, with a hydrochloride counterion. The CAS Registry Number for this compound is 1423033-47-9 , a unique identifier validated across multiple chemical databases and commercial catalogs.
The name derives from:
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₄ClNO₂ corresponds to the following elemental composition:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.011 | 84.077 |
| H | 14 | 1.008 | 14.112 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.007 | 14.007 |
| O | 2 | 15.999 | 31.998 |
| Total | 179.644 |
This matches experimental mass spectrometry data showing a molecular weight of 179.64 g/mol . The percent composition by mass is:
- Carbon: 46.80%
- Hydrogen: 7.86%
- Chlorine: 19.73%
- Nitrogen: 7.80%
- Oxygen: 17.81%.
Structural Relationship to Cyclopropane-containing Amino Acid Derivatives
The compound belongs to the cyclopropylglycine derivative family , characterized by a cyclopropane ring fused to an amino acid backbone. Key structural comparisons:
The ethyl substitution on the nitrogen differentiates it from simpler cyclopropylglycine derivatives like (S)-2-amino-2-cyclopropylacetic acid. This modification enhances lipophilicity compared to unsubstituted variants, as evidenced by its logP value of 0.98 , which impacts solubility and membrane permeability.
The cyclopropane ring induces angle strain (≈27 kcal/mol), creating unique reactivity patterns. X-ray crystallography of analogous compounds shows:
Properties
IUPAC Name |
2-[cyclopropyl(ethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8(5-7(9)10)6-3-4-6;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRKMKALHOFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride typically involves the reaction of cyclopropylamine with ethyl bromoacetate, followed by hydrolysis and subsequent acidification with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Cyclopropylamine and Ethyl Bromoacetate Reaction: This step is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Hydrolysis: The intermediate ester is hydrolyzed using a strong base like sodium hydroxide.
Acidification: The resulting amino acid is then acidified with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Properties
- Molecular Formula : C7H13NO2·HCl
- Molecular Weight : 175.65 g/mol
- Structural Features : The presence of a cyclopropyl ring and an ethyl group contributes to its unique biological properties.
Scientific Research Applications
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride has a wide range of applications across different scientific domains:
Chemistry
- Building Block in Organic Synthesis : It serves as a precursor for synthesizing various complex molecules.
- Reagent in Chemical Reactions : The compound can be utilized in diverse chemical reactions due to its functional groups.
Biology
- Biological Activity Studies : Research has indicated that this compound may interact with biomolecules, leading to potential enzyme inhibition or modulation.
- Stability Against Hydrolysis : Cyclopropyl-substituted amino acids are known for their enhanced stability against enzymatic degradation, making them suitable for therapeutic applications.
Medicine
- Therapeutic Potential : Investigated for its role as a precursor in drug development, particularly in synthesizing bioactive molecules.
- Enzyme Inhibition : Similar compounds have shown promise as effective enzyme inhibitors, which can stabilize peptide structures against hydrolysis.
Case Studies and Research Findings
-
Metabolic Stability Assessment :
- A study evaluating the metabolic stability and solubility of cyclopropyl-containing compounds revealed that the inclusion of polar groups improved solubility while maintaining biological activity against parasites like Plasmodium falciparum.
- Example data from the study:
Compound EC50 (μM) HepG2 EC50 (μM) PSA (Ų) CLogD 8a 0.23 >40 70 1.6 8b 3.55 >40 83 0.9 8c >10 83 1.0
-
Peptide Stability Research :
- Cyclopropyl amino acids have been shown to replace natural amino acids in peptide chains, providing resistance to hydrolytic cleavage and enhancing the stability of peptide hormones.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the context of its use. The cyclopropyl and ethyl groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride with structurally related cyclopropane derivatives:
Key Observations
Substituent Effects: Ethyl vs. Esterification: Methyl ester derivatives (e.g., ) exhibit increased hydrophobicity and may serve as prodrugs, whereas free carboxylic acids (e.g., ) are more acidic and water-soluble.
Mercaptomethyl Group: The thiol-containing analog could participate in disulfide bonding or metal coordination, offering unique reactivity.
Salt Forms :
Synthetic Utility: The target compound’s ethyl-cyclopropylamine moiety may serve as a precursor for alkylation or coupling reactions, whereas aminomethyl variants are intermediates for further functionalization.
Biological Activity
2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of a cyclopropyl and ethyl group attached to an amino acid moiety, has been investigated for various pharmacological effects, including enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C7H13NO2·HCl
- Molecular Weight : 175.65 g/mol
- Structure : The compound features a cyclopropyl ring and an ethyl group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Reaction of Cyclopropylamine with Ethyl Bromoacetate : This step is performed in an organic solvent (ethanol or methanol) under reflux conditions.
- Hydrolysis : The intermediate ester undergoes hydrolysis using a strong base (sodium hydroxide).
- Acidification : The resulting amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways. The structural features of the compound enhance its binding affinity to these targets, which can lead to significant pharmacological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound may serve as effective enzyme inhibitors. Cyclopropyl amino acids have been shown to stabilize peptide structures against hydrolysis, enhancing their efficacy as enzyme inhibitors in therapeutic contexts .
Pharmacological Applications
- Potential Therapeutic Uses : The compound has been explored for its role in drug development, particularly as a precursor in synthesizing bioactive molecules.
- Stability in Biological Systems : Studies have indicated that cyclopropyl-substituted amino acids exhibit enhanced stability against enzymatic degradation, making them suitable candidates for therapeutic applications .
Case Studies and Research Findings
-
Stability and Activity Assessment : A study assessed the metabolic stability and aqueous solubility of various cyclopropyl-containing compounds. It was found that the inclusion of polar groups improved solubility while maintaining biological activity against parasites like Plasmodium falciparum .
Compound EC50 (μM) HepG2 EC50 (μM) PSA (Ų) CLogD 8a 0.23 >40 70 1.6 8b 3.55 >40 83 0.9 8c >10 83 1.0 - Peptide Stability : Research has shown that cyclopropyl amino acids can replace natural amino acids in peptide chains, providing resistance to hydrolytic cleavage and enhancing the stability of peptide hormones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reactions, followed by alkylation of the ethylamino group. Hydrochloride salt formation is achieved using HCl in anhydrous ethanol . Key parameters include temperature control (0–5°C during cyclopropanation to minimize ring-opening side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of ethylamine for optimal alkylation yield). Evidence from analogous cyclopropane-containing compounds suggests yields range from 45% to 72% under inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR resolves cyclopropyl protons as distinct multiplets (δ 0.8–1.5 ppm) and the ethylamino group as a triplet (δ 2.6–3.1 ppm). ¹³C NMR confirms the cyclopropyl carbons (δ 8–12 ppm) and acetic acid carbonyl (δ 170–175 ppm) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients (70:30 to 95:5) provide >95% purity. ESI-MS typically shows [M+H]⁺ at m/z 204.1 .
Q. What is the biological relevance of the cyclopropyl group in this compound?
- Methodological Answer : The cyclopropyl group imposes conformational rigidity, enhancing receptor binding selectivity in peptide mimetics. Studies on analogous cyclopropyl amino acids demonstrate improved metabolic stability by reducing protease cleavage rates . For example, cyclopropyl-containing analogues of IL-6 inhibitors showed 3-fold higher potency compared to linear chains in SPR assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to avoid cyclopropane ring opening during synthesis?
- Methodological Answer :
- Temperature : Maintain ≤5°C during cyclopropanation (e.g., using slow addition of diazomethane derivatives).
- Solvent : Use aprotic solvents (e.g., THF or DCM) to minimize nucleophilic attack on the strained ring .
- Catalysts : Transition-metal catalysts like Pd(OAc)₂ stabilize intermediates, reducing side reactions (yield improvement: 15–20%) .
Table 1 : Yield vs. Reaction Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C, Pd(OAc)₂ | 72 | 98 |
| DCM, 25°C, no catalyst | 45 | 85 |
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies on related hydrochlorides show:
- pH 7.4 (PBS) : >90% stability at 4°C for 72 hours. Degradation accelerates at 25°C (50% degradation by 48 hours) due to hydrolysis of the cyclopropyl ring .
- pH <3 : Rapid decomposition (<6 hours) via protonation of the ethylamino group, leading to ring strain release.
Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .
Q. What strategies resolve contradictions in NMR data for cyclopropyl-containing compounds?
- Methodological Answer : Discrepancies in proton splitting patterns often arise from dynamic ring puckering. Use:
- VT-NMR (Variable Temperature) : Cooling to −40°C slows ring dynamics, simplifying splitting .
- COSY/NOESY : Correlates cyclopropyl protons with adjacent ethylamino groups to confirm stereochemistry .
Q. How does the ethyl substituent influence SAR compared to methyl or propyl analogues?
- Methodological Answer : SAR studies on cyclopropylamino acids reveal:
- Ethyl vs. Methyl : Ethyl enhances lipophilicity (logP +0.3), improving membrane permeability in Caco-2 assays. Methyl analogues show faster renal clearance .
- Ethyl vs. Propyl : Propyl reduces binding affinity (e.g., 10-fold lower IC₅₀ in kinase assays) due to steric hindrance .
Q. What are the dominant degradation pathways under oxidative stress?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies:
- Pathway 1 : Oxidation of the ethylamino group to N-oxide (LC-MS m/z +16).
- Pathway 2 : Cyclopropyl ring opening via radical intermediates (traced using ESR) .
Prevention : Add antioxidants (e.g., BHT at 0.01% w/w) or use argon-sparged buffers .
Q. Which analytical methods quantify trace impurities in bulk samples?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
